molecular formula C16H20O9 B177913 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne CAS No. 168105-32-6

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

Cat. No.: B177913
CAS No.: 168105-32-6
M. Wt: 356.32 g/mol
InChI Key: HAVBGJDVNNVPRE-ZVDSWSACSA-N
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Description

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include multiple acetoxy groups and an ethynyl group attached to an oxane ring. Its molecular formula is C16H20O10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne typically involves the acetylation of a precursor molecule. One common method involves the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose with ethynylmagnesium bromide to form the ethynyl derivative, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Compounds with different functional groups replacing the acetoxy groups.

Scientific Research Applications

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBGJDVNNVPRE-ZVDSWSACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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